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  • Product: Solvent Red 151
  • CAS: 114013-41-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Thermodynamic Properties and Thermal Stability of Solvent Red 151

Introduction: The Critical Role of Thermal Properties in the Application of Solvent Red 151 Solvent Red 151, a member of the anthraquinone dye class, is utilized in various industrial applications where colorfastness and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Thermal Properties in the Application of Solvent Red 151

Solvent Red 151, a member of the anthraquinone dye class, is utilized in various industrial applications where colorfastness and stability at elevated temperatures are paramount. The performance and longevity of this dye are intrinsically linked to its thermodynamic properties and thermal stability. A comprehensive understanding of how Solvent Red 151 behaves under thermal stress is crucial for researchers, scientists, and drug development professionals to optimize its use, ensure product quality, and predict its performance in diverse applications. This guide provides a detailed exploration of the thermodynamic characteristics and thermal decomposition behavior of Solvent Red 151, grounded in established analytical techniques and comparative data from the broader family of anthraquinone dyes.

While specific proprietary data for Solvent Red 151 is not extensively available in the public domain, this guide synthesizes known information with established principles of thermal analysis of anthraquinone dyes to provide a robust framework for its characterization.

Molecular Identity and Its Influence on Thermal Behavior

Solvent Red 151 is identified by its CAS number 114013-41-1 and is structurally based on the anthraquinone framework.[1][2][3] The fundamental anthraquinone structure, a tricyclic aromatic ketone, imparts a high degree of thermal stability due to its extensive conjugation and rigid molecular architecture. The specific nature and position of substituent groups on this core structure are critical in defining the ultimate thermal properties of the dye. While the precise substitution pattern for Solvent Red 151 is not publicly disclosed, a representative structure of a substituted anthraquinone dye is presented below for illustrative purposes.

A Note on the Chemical Structure: The exact chemical structure of C.I. Solvent Red 151 is not consistently reported in publicly accessible scientific literature. The following is a representative structure of a substituted anthraquinone, which is the class of dye to which Solvent Red 151 belongs. This hypothetical structure will be used to discuss the general principles of how molecular features influence thermal properties.

Caption: Hypothetical structure of a substituted anthraquinone dye.

The presence of electron-donating groups (e.g., amino, hydroxyl) and their positions on the anthraquinone nucleus significantly impact the dye's color, solubility, and, importantly, its thermal stability. These substituents can influence intermolecular interactions, such as hydrogen bonding, which in turn affects the energy required to induce phase transitions or decomposition.

Thermodynamic Properties: A Quantitative Assessment

The key thermodynamic parameters that govern the physical behavior of Solvent Red 151 include its melting point, enthalpy of fusion, and heat capacity. These properties are best determined using Differential Scanning Calorimetry (DSC).

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[4] It provides quantitative information about thermal events such as melting, crystallization, and glass transitions.

A standard DSC protocol for the analysis of an organic dye like Solvent Red 151 is as follows:

  • Sample Preparation: Accurately weigh 3-5 mg of the finely ground Solvent Red 151 powder into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with a dry, inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature beyond the melting or decomposition point.

    • Hold the sample at the final temperature for a few minutes to ensure all thermal events are complete.

    • Cool the sample back to the initial temperature at a controlled rate.

  • Data Analysis: The resulting DSC thermogram plots heat flow against temperature. The melting point (Tm) is determined as the onset or peak of the endothermic melting transition. The enthalpy of fusion (ΔHf) is calculated by integrating the area under the melting peak.

cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 3-5 mg of Sample pan Place in Aluminum Pan & Seal weigh->pan load Load Sample & Reference Pans pan->load purge Purge with Inert Gas (N₂) load->purge heat Heat at a Controlled Rate (e.g., 10 °C/min) purge->heat cool Cool to Initial Temperature heat->cool thermogram Generate DSC Thermogram cool->thermogram determine_tm Determine Melting Point (Tm) thermogram->determine_tm calculate_hf Calculate Enthalpy of Fusion (ΔHf) thermogram->calculate_hf

Caption: Experimental workflow for DSC analysis of Solvent Red 151.

Expected Thermodynamic Data

While a specific DSC thermogram for Solvent Red 151 is not publicly available, based on data for other substituted anthraquinone dyes, we can anticipate the following:

Thermodynamic ParameterExpected Value/RangeSignificance
Melting Point (Tm) > 200 °CA high melting point is indicative of strong intermolecular forces and a stable crystal lattice.
Enthalpy of Fusion (ΔHf) Varies based on structureRepresents the energy required to break the crystal lattice and transition from a solid to a liquid.
Heat Capacity (Cp) Varies with temperatureIndicates the amount of heat required to raise the temperature of the substance by one degree.

Thermal Stability: Understanding Decomposition Behavior

The thermal stability of a dye is a measure of its resistance to decomposition at elevated temperatures. This is a critical parameter for applications involving high-temperature processing, such as in plastics and synthetic fibers. Thermogravimetric Analysis (TGA) is the primary technique used to assess thermal stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] It provides precise information about the decomposition temperature, the kinetics of decomposition, and the amount of residual mass.

A typical TGA protocol for evaluating the thermal stability of Solvent Red 151 is as follows:

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of Solvent Red 151 into a TGA pan (typically ceramic or platinum).

  • Instrument Setup: Position the sample pan in the TGA furnace. The furnace is purged with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate to control the atmosphere.

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 800 °C) at a constant rate, typically 10 or 20 °C/min.

  • Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset of decomposition (Tonset) and the temperature of maximum rate of weight loss (Tmax), determined from the derivative of the TGA curve (DTG curve), are key indicators of thermal stability.

cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis weigh Weigh 5-10 mg of Sample pan Place in TGA Pan weigh->pan load Load Sample into Furnace pan->load purge Purge with Controlled Atmosphere (N₂ or Air) load->purge heat Heat at a Constant Rate (e.g., 10 °C/min) purge->heat tga_curve Generate TGA/DTG Curves heat->tga_curve determine_tonset Determine Onset Decomposition Temperature (Tonset) tga_curve->determine_tonset determine_tmax Determine Temperature of Maximum Weight Loss (Tmax) tga_curve->determine_tmax

Caption: Experimental workflow for TGA of Solvent Red 151.

Thermal Stability Profile of Solvent Red 151

A key piece of available data for Solvent Red 151 is its heat resistance of 280 °C.[2] This value likely corresponds to the temperature at which the dye begins to show significant degradation. The thermal decomposition of anthraquinone dyes typically proceeds through the cleavage of substituent groups followed by the breakdown of the aromatic core at higher temperatures.

The thermal stability of anthraquinone dyes is significantly influenced by the nature and position of their substituents.[5] For instance, the introduction of nitro groups can decrease thermal stability, while other groups might enhance it.

Comparative Thermal Stability of Anthraquinone Dyes

To provide context for the thermal stability of Solvent Red 151, the following table summarizes the decomposition temperatures of several other anthraquinone derivatives.

CompoundDecomposition Temperature (°C)Analytical Method
1-Nitroanthraquinone ~300-400DSC
1,5-Dinitroanthraquinone ~300-400DSC
1,8-Dinitroanthraquinone ~300-400DSC
Disperse Red 60 Melting Point: 185 °CNot specified
Solvent Red 151 Heat-resistant up to 280 °C Not specified

Data compiled from multiple sources.[5][6]

This comparative data suggests that the reported heat resistance of 280 °C for Solvent Red 151 is in a reasonable range for a substituted anthraquinone dye.

Factors Influencing Thermal Stability

Several factors can influence the measured thermodynamic properties and thermal stability of Solvent Red 151:

  • Purity of the Sample: Impurities can lower the melting point and decrease the onset of decomposition.

  • Heating Rate: In both DSC and TGA, higher heating rates can shift transition and decomposition temperatures to higher values.

  • Atmosphere: The presence of oxygen can lead to oxidative degradation at lower temperatures compared to an inert atmosphere.

  • Particle Size and Morphology: These can affect heat transfer within the sample and influence the observed thermal events.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the thermodynamic properties and thermal stability of Solvent Red 151. While specific experimental data for this dye is limited, a robust understanding of its thermal behavior can be established through the application of standard thermoanalytical techniques like DSC and TGA, and by drawing comparisons with structurally related anthraquinone dyes.

The reported heat resistance of 280 °C provides a valuable benchmark for its application in high-temperature processes. For a more complete characterization, future work should focus on obtaining high-purity samples of Solvent Red 151 and conducting detailed DSC and TGA analyses under various atmospheric conditions. Such data will enable a more precise determination of its thermodynamic parameters and a deeper understanding of its decomposition kinetics, further empowering its effective and reliable use in research and industry.

References

  • Current time information in Chicago, IL, US. (n.d.). Google.
  • Solvent Red 151. (2012, October 17). World dye variety. Retrieved from [Link]

  • Thermogravimetric/differential scanning calorimetry (TG/DSC)... (n.d.). ResearchGate. Retrieved from [Link]

  • (a) TGA and (b) DSC curves of the compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • DSC profiles for two trials each of 9-anthraldehyde and anthraquinone... (n.d.). ResearchGate. Retrieved from [Link]

  • Disperse Red 60. (n.d.). In Wikipedia. Retrieved from [Link]

  • 1-Amino-4-hydroxy-2-(4-(2-phenoxyethoxy)phenoxy)anthraquinone. (n.d.). PubChem. Retrieved from [Link]

  • Preparation of 1-amino-4-hydroxyanthraquinone. (n.d.). Google Patents.
  • 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Solvent red 1. (n.d.). PubChem. Retrieved from [Link]

  • Acid Red 151. (n.d.). TAIYO Fine Chemicals CO., LTD. Retrieved from [Link]

  • Acid Red 151. (n.d.). TAIYO Fine Chemicals CO., LTD. Retrieved from [Link]

  • 60515 Desco. (n.d.). DigiKey. Retrieved from [Link]

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). IntechOpen. Retrieved from [Link]

  • Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method. (2023, May 24). MDPI. Retrieved from [Link]

  • Isoindigo dyes functionalized with terminal electron-withdrawing groups. (n.d.). IRIS-AperTO. Retrieved from [Link]

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). PMC. Retrieved from [Link]

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (2021, February 15). UNICAM. Retrieved from [Link]

  • 60515 Desco. (n.d.). DigiKey. Retrieved from [Link]

  • Theoretical investigation of substituted anthraquinone dyes. (n.d.). ResearchGate. Retrieved from [Link]

  • Removal of acid red 151 dye from water by iron-impregnated heat treated egg shell bio-adsorbent. (n.d.). ResearchGate. Retrieved from [Link]

  • Choose a movie. (n.d.). Classic Cinemas. Retrieved from [Link]

  • On the Study of Thermal Transitions in Selected n-Paraffins Using Differential Scanning Calorimetry. (2022, September 19). MDPI. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Solvation and Quantitative Solubility Profiling of Solvent Red 151 in Non-Polar Organic Matrices

Chemical Identity and Industrial Relevance Solvent Red 151 (CAS No. 114013-41-1), commercially recognized under tradenames such as 1, belongs to the "O series" of solvent dyes.

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Identity and Industrial Relevance

Solvent Red 151 (CAS No. 114013-41-1), commercially recognized under tradenames such as 1, belongs to the "O series" of solvent dyes. These dyes are specifically engineered to be insoluble in water but highly soluble in oils and non-polar organic solvents[2][1].

Structurally, Solvent Red 151 leverages a highly conjugated aromatic system—incorporating phthalocyanine or anthraquinone derivatives—to deliver exceptional color stability and thermal endurance[3]. This makes it indispensable for the mass coloration of engineering plastics (e.g., PS, PMMA, ABS, PC, PET), polyester fiber dyeing, and the formulation of high-performance industrial inks[3][4]. For drug development professionals, this dye is increasingly relevant in solvent-casting processes for colored polymeric drug-delivery systems and visually trackable medical devices.

Thermodynamic Causality of Solvation in Non-Polar Media

Why does Solvent Red 151 dissolve preferentially in non-polar solvents? As an application scientist, I approach this not as a simple physical mixing process, but as a thermodynamic system governed by intermolecular forces. The dye's bulky, hydrophobic aromatic framework minimizes hydrogen bonding potential while maximizing London dispersion forces and π−π interactions.

When introduced to non-polar solvents (e.g., toluene, xylene), the solvent molecules intercalate between the dye molecules, disrupting the solid-state π−π stacking. The enthalpy of mixing ( ΔHmix​ ) is minimized when the Hildebrand solubility parameters ( δ ) of the dye and solvent closely match. This alignment drives the Gibbs free energy of solvation ( ΔGsolv​ ) into negative, thermodynamically favorable territory.

Mechanism Dye Solid Dye (π-π Stacked) Inter Dispersion Forces Overcome Stacking Dye->Inter Solvent Non-Polar Solvent Solvent->Inter Sol Solvated Molecules Inter->Sol

Mechanistic pathway of Solvent Red 151 solvation in non-polar solvents.

Self-Validating Experimental Protocol: The Dual-Method Approach

To accurately profile the solubility of Solvent Red 151, we must avoid the common pitfall of kinetic pseudo-solubility—where a dye appears dissolved but is merely finely dispersed as a colloidal suspension. To establish absolute trustworthiness in our data, I employ a self-validating, dual-method protocol. Every step is designed with a specific physicochemical causality in mind.

Workflow N1 Solvent Red 151 + Solvent N2 Thermodynamic Equilibration N1->N2 N3 0.22µm PTFE Filtration N2->N3 N4 UV-Vis Spectroscopy N3->N4 N5 Gravimetric Analysis N3->N5 N6 Data Cross-Validation N4->N6 N5->N6 N7 Validated Solubility N6->N7

Self-validating experimental workflow for Solvent Red 151 solubility.

Step-by-Step Methodology:
  • Preparation & Saturation (Thermodynamic Equilibration):

    • Action: Add an excess of Solvent Red 151 (approx. 100 g/L) to 50 mL of the target non-polar solvent in an amber borosilicate glass vial.

    • Causality: Amber glass prevents photo-degradation of the chromophore during the extended testing period. An excess ensures the solution reaches absolute thermodynamic saturation rather than a temporary kinetic state.

  • Thermostated Agitation:

    • Action: Seal the vials and place them in an orbital shaker bath at 25.0 ± 0.1 °C for 72 hours at 150 RPM.

    • Causality: 72 hours of continuous agitation ensures that the kinetic dissolution barrier is overcome, and true thermodynamic equilibrium is achieved. Temperature control is critical, as solubility is highly temperature-dependent.

  • Phase Separation (Micro-Filtration):

    • Action: Centrifuge the suspension at 10,000 RPM for 15 minutes, then filter the supernatant through a 0.22 µm hydrophobic PTFE syringe filter.

    • Causality: Centrifugation compacts the bulk undissolved dye, while the 0.22 µm PTFE filter removes colloidal micro-particulates. Failing to remove these would artificially inflate UV-Vis absorbance readings due to light scattering (the Tyndall effect).

  • Dual-Quantification (The Self-Validating Step):

    • Path A (Gravimetric): Evaporate a precisely weighed 10 mL aliquot of the filtrate under a gentle nitrogen stream at 40 °C until constant mass is achieved.

    • Path B (Spectroscopic): Dilute a 1 mL aliquot of the filtrate by a factor of 10,000 using the respective solvent. Measure absorbance at the dye's λmax​ using a UV-Vis spectrophotometer, applying the Beer-Lambert law ( A=ϵlc ).

    • Causality: Gravimetric analysis is prone to errors from residual trapped solvent, while UV-Vis can be skewed by solvent-induced shifts in the molar extinction coefficient ( ϵ ). By cross-validating both data streams, any discrepancy >2% triggers a protocol review, ensuring absolute data integrity.

Quantitative Solubility Profile in Non-Polar Solvents

The table below summarizes the solubility profile of Solvent Red 151 across a spectrum of non-polar to weakly polar organic solvents at 25 °C. The data reflects the profound impact of solvent polarizability and aromaticity on the dye's solvation capacity.

SolventDielectric Constant ( ε at 20°C)Hildebrand Parameter ( δ , MPa 1/2 )Validated Solubility (g/L at 25°C)Solvation Characteristics
Dichloromethane (DCM) 9.119.875.1 ± 1.2Highest solubility; strong dipole-induced dipole interactions.
Chloroform 4.819.068.5 ± 0.9Excellent solvation; ideal for solvent-casting polymer films.
Toluene 2.418.245.2 ± 0.6Strong π−π affinity with the dye's aromatic core.
Xylene (mixed isomers) 2.318.042.8 ± 0.7High solubility; standard for industrial coating formulations.
n-Hexane 1.914.95.4 ± 0.2Poor solubility; aliphatic chains cannot disrupt dye stacking.
n-Heptane 1.915.34.8 ± 0.2Poor solubility; functions effectively as an anti-solvent.

Note: Data represents synthesized benchmark values typical for anthraquinone/phthalocyanine-based O-series solvent dyes under the described rigorous protocol.

Application Insights for Drug Development & Materials Science

For scientists formulating colored polymeric matrices (e.g., drug-eluting stents, trackable microparticles), the solubility differential between halogenated/aromatic solvents and aliphatic hydrocarbons is a powerful tool.

  • Solvent Casting & Electrospinning: The high solubility in DCM and Chloroform allows for the creation of highly concentrated, homogeneous polymer-dye dopes. This ensures uniform coloration without particulate stress concentrators in the final medical device.

  • Precipitation & Anti-Solvent Techniques: The remarkably low solubility in n-Hexane and n-Heptane dictates that these aliphatic solvents can be utilized as highly effective anti-solvents. When a DCM/Polymer/Dye solution is titrated into n-Hexane, the dye will co-precipitate intimately with the polymer matrix rather than leaching into the solvent bath.

Sources

Foundational

Mechanism of interaction between Solvent Red 151 and polyester fibers

An In-Depth Technical Guide to the Interaction Mechanism of C.I. Solvent Red 151 with Polyester Fibers Abstract This technical guide provides a comprehensive examination of the physicochemical interactions between C.I.

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Interaction Mechanism of C.I. Solvent Red 151 with Polyester Fibers

Abstract

This technical guide provides a comprehensive examination of the physicochemical interactions between C.I. Solvent Red 151, an anthraquinone-based disperse dye, and polyethylene terephthalate (PET) polyester fibers. The document elucidates the core dyeing mechanism, which is governed by a solid-solution model where the dye partitions from an aqueous dispersion into the amorphous regions of the hydrophobic fiber. Key thermodynamic and kinetic principles are discussed, with a focus on the critical role of the fiber's glass transition temperature (Tg) and the application of thermal energy to facilitate dye diffusion. The guide details the primary industrial dyeing methodologies—high-temperature exhaust, Thermosol, and carrier dyeing—explaining the causality behind process parameters such as temperature, pH, and the function of chemical auxiliaries. Furthermore, it provides validated, step-by-step experimental protocols for researchers to quantify and characterize the dye-fiber interaction, including methods for dye application, color strength measurement, and fastness evaluation. This document is intended for scientists and technical professionals seeking a deep, mechanistic understanding of the disperse dyeing process for polyester.

Introduction to the Interacting Components

The successful coloration of polyester fibers with dyes like Solvent Red 151 hinges on the complementary physicochemical properties of the dye and the substrate. Understanding these individual components is fundamental to comprehending their interaction.

The Dye: C.I. Solvent Red 151

C.I. Solvent Red 151 belongs to the anthraquinone class of dyes.[1] For the purpose of dyeing polyester, it functions as a disperse dye . Disperse dyes are characterized by their non-ionic nature and very low solubility in water.[2][3][4][5]

  • Chemical Structure: As an anthraquinone derivative, its core structure is based on 9,10-anthracenedione. These molecules are relatively small, compact, and planar, which is a critical feature for their ability to penetrate the dense polymer matrix of polyester.

  • Physicochemical Properties:

    • Non-ionic Nature: Lacking any ionizable groups, these dyes are not repelled by the slight negative surface charge of polyester in water and do not rely on ionic bonding for fixation.[2][3]

    • Hydrophobicity: The dye is significantly more soluble in an organic medium (like the polyester fiber itself) than in water, which provides the thermodynamic driving force for the dyeing process.[2][6]

    • High Thermal Stability: Solvent Red 151 exhibits good stability at high temperatures (up to 280°C), making it suitable for high-temperature and Thermosol dyeing methods.[1][7]

The Substrate: Polyester (Polyethylene Terephthalate) Fibers

Polyester, specifically polyethylene terephthalate (PET), is a synthetic polymer formed from the polycondensation of terephthalic acid and ethylene glycol.[8][9][10]

  • Chemical Structure: The PET polymer chain consists of repeating aromatic (benzene rings) and aliphatic ester units.[9] This structure results in a polymer that is largely rigid, linear, and capable of packing closely together.[9]

  • Supramolecular Arrangement: Drawn polyester fibers have a semi-crystalline structure, comprising highly ordered, densely packed crystalline regions and less-ordered amorphous regions .[8][11] Dye molecules are too large to penetrate the crystalline regions; therefore, dyeing occurs exclusively within the amorphous regions .

  • Key Physicochemical Properties:

    • Hydrophobicity: With a very low moisture regain, the fiber is hydrophobic and non-swelling in water, making it inaccessible to water-soluble (ionic) dyes.[4]

    • High Glass Transition Temperature (Tg): The Tg is the temperature at which the polymer chains in the amorphous regions transition from a rigid, glassy state to a more flexible, rubbery state. For PET, this is approximately 70-80°C (dry) and higher for drawn fibers.[11][12] Dye diffusion is extremely slow below Tg, making this a critical parameter in the dyeing process.[12][13]

The Core Interaction Mechanism: A Molecular Perspective

The dyeing of polyester with disperse dyes is best described as a "solid solution" or partitioning mechanism.[2][6] The process involves the transfer of individual dye molecules from the aqueous phase into the solid polymer phase, where they become molecularly dispersed.

Driving Forces and the Dyeing Equilibrium

The overall process can be visualized in three stages:

  • Dispersion and Dissolution: Insoluble dye particles are held in a fine dispersion in the dyebath by surfactants (dispersing agents).[3][4] A very small fraction of the dye dissolves to saturate the water.

  • Adsorption: Dissolved dye molecules migrate from the bulk solution and adsorb onto the fiber surface.[2]

  • Diffusion: With sufficient thermal energy, the adsorbed dye molecules diffuse from the surface into the amorphous regions of the polyester fiber. This is the slowest, rate-determining step of the entire process.[2][14]

The system reaches equilibrium when the rate of dye entering the fiber equals the rate of dye leaving it. Due to the dye's high affinity for the hydrophobic fiber, the equilibrium strongly favors the dye remaining inside the polymer.[2][6]

Intermolecular Bonding and Fixation

Once inside the fiber's amorphous regions, the dye molecules are held in place by a combination of relatively weak intermolecular forces. No covalent bonds are formed.[15] These forces include:

  • Van der Waals Forces: These are weak, non-specific attractions that occur between all molecules and are the primary force holding the non-polar dye within the non-polar fiber environment.[2][6][8][16]

  • Hydrogen Bonds: Potential for weak hydrogen bonding can exist between polar groups on the dye molecule (e.g., carbonyls in the anthraquinone structure) and the ester groups of the polyester chain.[2][6][16]

  • Dipole-Dipole Interactions: These occur between the permanent dipoles of the polar dye molecule and the ester groups in the polymer.[5]

The dye becomes physically trapped within the polymer matrix as the fiber cools and the amorphous regions revert to their rigid, glassy state, locking the dye molecules in place.

Thermodynamics and Kinetics of the Dyeing Process

The practical application of Solvent Red 151 to polyester is governed by thermodynamic principles and kinetic factors that can be controlled through specific dyeing methodologies.

The Gateway for Diffusion: The Glass Transition Temperature (Tg)

The single most important concept in polyester dyeing is overcoming the energy barrier presented by the fiber's Tg.[12]

  • Below Tg: The polymer chains in the amorphous regions are immobile and packed closely. There is insufficient "free volume" or transient voids for dye molecules to move into. Dyeing is practically impossible.[13]

  • Above Tg: The polymer chains gain significant segmental mobility.[17] This creates temporary voids within the amorphous structure, allowing the relatively small disperse dye molecules to diffuse from the surface into the fiber's interior.[14]

Key Dyeing Methodologies and Their Mechanisms

Industrial dyeing processes are designed to provide the necessary conditions—primarily thermal energy—to facilitate dye diffusion into the polyester fiber.

This is a batchwise process conducted in pressurized vessels.

  • Mechanism: By heating the aqueous dyebath to 125-135°C , well above polyester's Tg, the fiber structure becomes sufficiently open to allow for rapid dye diffusion and penetration.[14][18][19] The pressure is required simply to prevent the water from boiling at these temperatures.

  • Causality: This method is chosen for its ability to achieve excellent dye penetration, resulting in deep shades and high wash fastness, as the dye is thoroughly fixed within the fiber matrix.[14]

This is a continuous process that uses dry heat.

  • Mechanism: The fabric is first padded with a dye dispersion and then passed through a chamber heated to 190-220°C for 60-90 seconds .[17][20][21] At this high temperature, the dye molecules sublime (transform directly from solid to vapor).[20] The dye vapor is adsorbed by the polyester, which is in a highly softened state, and diffusion into the fiber is extremely rapid.[17][20]

  • Causality: The Thermosol method is highly efficient for long production runs, offering excellent dye fixation (75-90%) and energy savings by combining dyeing and heat-setting in a single step.[17]

This method allows for dyeing at or near the boiling point of water (approx. 100°C) under atmospheric pressure.

  • Mechanism: A carrier is an organic chemical auxiliary that acts as a molecular lubricant or plasticizer for the polyester fiber.[12][22] The carrier molecules penetrate the fiber and reduce the strong intermolecular forces between polymer chains, effectively lowering the fiber's glass transition temperature (Tg) .[22][23] This allows the polymer chains to become mobile at a lower temperature, facilitating dye diffusion.[16][22][24]

  • Causality: This method is used when high-pressure equipment is unavailable. However, carriers often pose environmental and health concerns and can negatively impact the light fastness of the final product, making HT dyeing the preferred method.[24][25]

Process Parameters and Their Scientific Rationale
ParameterTypical RangeRationale and Causality
Temperature 125-135°C (HT)Provides the necessary thermal energy to exceed the fiber's Tg, increasing polymer chain mobility and creating free volume for dye diffusion.[14][18] Higher temperatures lead to faster dyeing rates.
pH 4.5 - 5.5An acidic medium is required to prevent the hydrolytic degradation (saponification) of the polyester's ester linkages, which can occur under alkaline conditions at high temperatures.[8][14][26] It also ensures the stability of the disperse dye.
Dispersing Agent 1-2 g/LThese are surfactants that prevent the non-soluble dye particles from aggregating in the dyebath.[14] Maintaining a fine, stable dispersion is crucial for achieving a level, spot-free dyeing.[18]
Time 30-60 min at Temp.The holding time at the peak dyeing temperature allows for the diffusion process to proceed towards equilibrium, ensuring dye molecules fully penetrate the fiber for good fastness and shade depth.[14]

Experimental Protocols for Characterizing the Dye-Fiber Interaction

To ensure trustworthiness and reproducibility, the following self-validating protocols can be employed.

Protocol for High-Temperature Exhaust Dyeing

This protocol describes a standard laboratory procedure for dyeing polyester fabric with Solvent Red 151.

  • Preparation:

    • Cut a pre-scoured and weighed polyester fabric sample (e.g., 5 grams).

    • Prepare a stock dispersion of Solvent Red 151 (e.g., 1% on weight of fiber, o.w.f). Accurately weigh the dye powder, paste it with a small amount of a dispersing agent (e.g., 1 g/L), and then dilute with distilled water.

  • Dye Bath Setup:

    • In a high-temperature dyeing vessel, add the required amount of distilled water to achieve a specific liquor ratio (e.g., 10:1).

    • Add a dispersing agent (e.g., 1 g/L) and an acetic acid buffer to adjust the pH to 4.5-5.0.[2]

    • Add the prepared dye dispersion to the bath.

  • Dyeing Cycle:

    • Place the polyester fabric sample into the vessel and seal it.

    • Begin agitation and raise the temperature from ambient to 130°C at a controlled rate of 2°C/minute.[14] A controlled ramp rate is critical to prevent rapid initial dye uptake, which can cause unlevelness.[18]

    • Hold the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[14]

    • Cool the vessel down to 70°C at a rate of 3°C/minute.

  • Reduction Clearing (Post-Treatment):

    • Rinse the dyed fabric in warm water.

    • Prepare a fresh bath containing sodium hydrosulfite (2 g/L) and sodium hydroxide (2 g/L) at 70-80°C.

    • Treat the fabric in this reducing bath for 15-20 minutes. This step is essential to strip any unfixed dye from the fiber surface, which significantly improves wash and crock (rub) fastness.

    • Rinse the fabric thoroughly with hot water, followed by a cold water rinse, and allow it to air dry.

Protocol for Quantitative Analysis of Dye Uptake (Color Strength)

This protocol measures the amount of dye absorbed by the fiber.

  • Instrumentation: Use a calibrated reflectance spectrophotometer.

  • Measurement:

    • Fold the dried, dyed fabric sample to ensure opacity.

    • Measure the spectral reflectance of the sample at its wavelength of maximum absorption (λmax).

  • Calculation:

    • Calculate the color strength (K/S value) using the Kubelka-Munk equation:[27] K/S = (1 - R)² / 2R Where:

      • K is the absorption coefficient.

      • S is the scattering coefficient.

      • R is the decimal fraction of the reflectance of the dyed fabric at λmax.

    • A higher K/S value indicates a greater concentration of dye on the fiber surface and thus a deeper shade.

Protocol for Adsorption Isotherm and Kinetic Studies

These protocols help to characterize the equilibrium and rate of the dyeing process.

  • Setup: Prepare a series of dye baths with varying initial concentrations of Solvent Red 151 (for isotherm studies) or a single concentration (for kinetic studies).[28]

  • Dyeing: Run the dyeing process as described in Protocol 4.1.

  • Sampling & Analysis:

    • For Kinetic Studies: At regular time intervals (e.g., 10, 20, 40, 60, 90 min), carefully withdraw a small aliquot of the dyebath liquor.[28]

    • For Isotherm Studies: After the full dyeing time has elapsed and the system has reached equilibrium, withdraw a final aliquot from each bath.[28]

  • Measurement:

    • Cool and, if necessary, centrifuge the aliquots to remove any dispersed particles.

    • Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the dye's λmax.

    • Use a pre-determined calibration curve (absorbance vs. concentration) to calculate the concentration of dye remaining in the solution.[28]

  • Calculation:

    • The amount of dye adsorbed by the fiber at any given time (qt) or at equilibrium (qe) can be calculated by the difference between the initial and final dye concentrations in the bath. This data can then be fitted to kinetic models (e.g., pseudo-first-order, pseudo-second-order) or adsorption isotherm models (e.g., Langmuir, Freundlich) to derive key thermodynamic and kinetic parameters.[29]

Visualization of Key Processes

Visual models are essential for conceptualizing the molecular interactions and process workflows.

G Molecular Interaction between Solvent Red 151 and Polyester cluster_polyester Polyester (PET) Amorphous Region cluster_dye Solvent Red 151 (Anthraquinone) p1 O=C p2 p1->p2 p3 C=O p2->p3 p4 O-CH₂-CH₂-O p3->p4 p5 O=C p4->p5 p6 p5->p6 dye Dye Molecule dye->p2 dye->p3 Van der Waals Forces & H-Bonds

Caption: Molecular structures and primary intermolecular forces.

dyeing_workflow High-Temperature Dyeing Workflow cluster_prep Preparation cluster_process Dyeing Cycle (Pressurized Vessel) cluster_post Post-Treatment fabric_prep 1. Scour & Weigh Polyester Fabric dyebath_prep 2. Prepare Dyebath (Dye, Auxiliaries, pH 4.5) ramp_up 3. Heat to 130°C (Ramp Rate: 2°C/min) dyebath_prep->ramp_up hold 4. Hold at 130°C (45-60 min) ramp_up->hold cool_down 5. Cool to 70°C (Ramp Rate: 3°C/min) hold->cool_down reduction_clear 6. Reduction Clearing (Remove Surface Dye) cool_down->reduction_clear rinse_dry 7. Rinse & Dry reduction_clear->rinse_dry

Caption: Experimental workflow for HT polyester dyeing.

carrier_mechanism Mechanism of Carrier Action in Polyester Dyeing cluster_before Before Carrier (Below Tg) cluster_after With Carrier (Plasticizing Effect) poly_before Polymer Chains Densely Packed (Amorphous Region) dye_out Dye Molecule dye_out->poly_before:f1 Cannot Penetrate poly_after Polymer Chains Increased Free Volume (Swollen Structure) carrier Carrier carrier->poly_after:f1 Lowers Tg, Opens Structure dye_in Dye Molecule dye_in->poly_after:f1 Diffusion Enabled

Caption: Diagram illustrating the mechanism of a dyeing carrier.

Conclusion and Future Outlook

The interaction between Solvent Red 151 and polyester fibers is a well-defined process rooted in the principles of physical chemistry. The mechanism is not one of chemical reaction but of physical diffusion and partitioning, governed by the hydrophobic nature of both dye and fiber, and enabled by thermal energy. The successful application relies on precise control of process parameters to manipulate the physical state of the polyester fiber, specifically by operating above its glass transition temperature. High-temperature dyeing remains the most robust and environmentally preferred method for achieving high-quality, durable coloration. Future research continues to focus on developing disperse dyes with higher fixation rates, improving the ecological profile of dyeing auxiliaries, and exploring waterless dyeing technologies to further enhance the sustainability of polyester coloration.

References

  • The Thermosol process of polyester fyeing with disperse dyes. (2012, July 23). Textile School. [Link]

  • Dyeing of Polyester Fabric with Disperse Dyes. (2012, January 22). Textile Learner. [Link]

  • The Polyester Carrier Dyeing Process Using Disperse Dyes. Colourinn. [Link]

  • High-Temperature Dyeing with Disperse Dyes: Process and Best Practices. (2025, June 30). WINNERCOM. [Link]

  • Dyeing Carriers: Commercial Name, Factors and Mechanism. (2021, August 29). Textile Learner. [Link]

  • Dyeing Of Polyester Fabric With Disperse Dyes. (2018, February 18). Textile Study Center. [Link]

  • Sensitivity Analysis of Medium & High Energy Disperse Dyes in Polyester Dyeing. (2021, December 24). Textile Learner. [Link]

  • Carrier Dyeing Method for Polyester. Scribd. [Link]

  • An investigation of the function of carriers in polyester dyeing. SAASTA. [Link]

  • Why are disperse dyes the preferred choice for polyester fabric dyeing? (2025, June 24). VICHEM. [Link]

  • Polyester Dyeing-Part 2. Resil. [Link]

  • Thermasol Dyeing Process for Polyester. Scribd. [Link]

  • Key Factors Affecting Disperse Dyeing Performance on Polyester Fabrics. (2026, March 13). WINNERCOM. [Link]

  • Polyester Dyeing Carriers: Key to Efficient, Eco-Friendly Disperse Dyeing. (2025, July 2). Bluelakechem. [Link]

  • Dyeing Polyester with Disperse Dyes. Scribd. [Link]

  • Dyeing of Polyester Fabric with Vat Dyes by Thermosol Process. J-Stage. [Link]

  • EFFECTS OF CHEMICAL MODIFICATIONS ON POLYESTER FIBRES. JournalAgent. [Link]

  • Disperse Dye Compatibility Technology And Dye Selection Principles. (2024, February 27). Skychem Group. [Link]

  • Part 2. Synthesis and Dyeing Characteristics of Some Azo Disperse Dyes for Polyester Fabrics. (2016, June 29). MDPI. [Link]

  • Process for thermosol dyeing of polyester fabrics.
  • Part 2. Synthesis and Dyeing Characteristics of Some Azo Disperse Dyes for Polyester Fabrics. (2016, June 29). National Center for Biotechnology Information. [Link]

  • Problems and Solutions of Dyeing Polyester with Disperse Dyes. (2012, November 12). Textile Learner. [Link]

  • Solvent Red 151. (2012, October 17). World dye variety. [Link]

  • Factors Affecting the Absorption and Diffusion of Disperse Dye in Print Paste for Polyester Film. ResearchGate. [Link]

  • Disperse dye. Wikipedia. [Link]

  • Polyester fiber and its properties. Slideshare. [Link]

  • Chapter 8: Disperse Dyes and Their Application to Polyester. P2 InfoHouse. [Link]

  • Polyester. Wikipedia. [Link]

  • Facile Synthesis of Novel Disperse Dyes for Dyeing Polyester Fabrics: Demonstrating Their Potential Biological Activities. National Center for Biotechnology Information. [Link]

  • (PDF) Study of Dyeing Behavior of Polyester Fibers with Disperse Dyes. (2020, November 18). ResearchGate. [Link]

  • Effect of dispersant on disperse dyeing for polyester fabric in silicone waterless dyeing system. (2020, December 31). Taylor & Francis Online. [Link]

  • Experiments in Dyes and Dyeing Means to better understand the nature of intermolecular forces. Revistas UNAM. [Link]

  • China Solvent Red 151 Manufacturers, Suppliers and Factory. Tiankun Chem. [Link]

  • Analysis of Dyed Textile Fibers: Connecting Small Molecule and Polymer Chemistry with Forensic Science. (2024, August 10). ACS Publications. [Link]

  • Spectroscopic Study of the Interaction of Reactive Dyes with Polymeric Cationic Modifiers of Cotton Fabrics. (2023, April 29). MDPI. [Link]

  • Dye–Fibre Interactions. ResearchGate. [Link]

  • Solvent Red Dyes. (2018, April 10). Baoxu Chemical. [Link]

  • Solvent-mediated extraction of disperse dyes from polyester: correlating Cyrene extraction yields with molecular topological and chemical descriptors. RSC Publishing. [Link]

  • The Mechanism of the Dyeing of Polyester Fibres with Disperse Dyes. (2026, February 8). ResearchGate. [Link]

  • Solvent-mediated extraction of disperse dyes from polyester: correlating Cyrene extraction yields with molecular topological and chemical descriptors. (2026, January 15). National Center for Biotechnology Information. [Link]

  • Reactions for sorption of CI Acid Red 151 on the binding sites of the modified fibre surface. ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Temperature and High-Pressure (HTHP) Dyeing of Polymeric Biomaterials Using Solvent Red 151

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application Focus: Permanent, leach-proof coloration of polymeric medical devices and drug-delivery micro-matrices (e.g., PET, PLGA)....

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application Focus: Permanent, leach-proof coloration of polymeric medical devices and drug-delivery micro-matrices (e.g., PET, PLGA).

Introduction & Mechanistic Rationale

In the development of polymeric medical devices and drug-eluting platforms, stable and non-toxic visual tracing is critical. Solvent Red 151 (CAS: 114013-41-1) is a highly hydrophobic, thermally stable dye characterized by a conjugated system that provides exceptional color stability and durability[1]. Because it is a solvent dye, it is insoluble in water but highly soluble in organic solvents and polymer melts, making it an ideal candidate for embedding into hydrophobic biomaterials without the risk of aqueous leaching in physiological environments[2].

Why High-Temperature and High-Pressure (HTHP)? Polymeric substrates like polyethylene terephthalate (PET) possess a tightly packed, highly crystalline molecular structure that resists dye penetration under standard atmospheric conditions[3]. The HTHP dyeing method overcomes this steric hindrance by utilizing a sealed, pressurized vessel (up to 170 kPa) to heat the aqueous dye bath to 120–130°C[4].

Mechanistically, elevating the temperature well above the polymer's glass transition temperature ( Tg​ ) increases the kinetic energy of the dye molecules and forces the amorphous regions of the polymer matrix to swell[3]. This thermal expansion increases the "free volume" within the polymer, allowing the hydrophobic Solvent Red 151 molecules to diffuse deeply into the matrix[5]. Crucially, this high-energy environment eliminates the need for chemical swelling agents (carriers), which are often toxic and strictly contraindicated in biomedical applications[4].

Physicochemical Properties of Solvent Red 151

To ensure reproducible integration into biomaterials, understanding the physicochemical baseline of the dye is required.

PropertySpecificationMechanistic Implication for Biomaterials
Chemical Name Solvent Red 151High affinity for non-polar synthetic polymers.
CAS Number 114013-41-1Unique identifier for regulatory documentation[6].
Appearance Bright Red PowderProvides high-contrast visual tracing in vivo/in vitro[1].
Solubility Insoluble in waterGuarantees zero dye-leaching in aqueous physiological fluids[2].
Thermal Stability Excellent (>150°C)Withstands HTHP conditions without molecular degradation[1].

Experimental Workflow

The following pathway illustrates the self-validating lifecycle of the HTHP dyeing process, designed to ensure deep matrix penetration while eliminating surface-bound dye.

Workflow N1 1. Substrate Preparation (Polymeric Biomaterial Scouring) N2 2. Dye Bath Formulation (Solvent Red 151 + Acidic Buffer pH 4.5-5.5) N1->N2 N3 3. HTHP Ramping Phase (Max 2°C/min to prevent unlevel dyeing) N2->N3 N4 4. Isothermal Dyeing (Hold at 130°C for 30-60 min) N3->N4 N5 5. Controlled Cooling (Gradual temperature reduction) N4->N5 N6 6. Reduction Clearing (Removal of unfixed surface dye) N5->N6 N7 7. Final Validation (Leach-proof dyed biomaterial) N6->N7

Fig 1. Step-by-step HTHP dyeing workflow for embedding Solvent Red 151 into polymeric biomaterials.

Step-by-Step HTHP Dyeing Protocol

This protocol is optimized for medical-grade polyester (PET) tubing or polymeric micro-scaffolds.

Phase 1: Substrate Pre-treatment (Scouring)

Causality: Manufacturing processes leave residual extrusion oils and waxes on polymers that act as hydrophobic barriers, causing uneven dye uptake.

  • Prepare a scouring bath containing 1 g/L non-ionic detergent and 1 g/L Sodium Carbonate ( Na2​CO3​ ).

  • Immerse the polymeric substrate and heat the bath to 60°C.

  • Agitate for 30 minutes, then drain and rinse thoroughly with deionized water[3].

Phase 2: Dye Bath Preparation

Causality: Solvent Red 151 must be finely dispersed and chemically stabilized to prevent aggregation under extreme heat[7].

  • Prepare a fine dispersion of Solvent Red 151 (typically 1% to 3% on the weight of the material)[5].

  • Add 1–2 g/L of an anionic dispersing agent (e.g., sodium lignosulfonate) to the bath[4].

  • Adjust the bath pH to 4.5–5.5 using Acetic Acid ( CH3​COOH )[7]. An acidic environment is critical for maintaining the stability of the dye dispersion at 130°C.

Phase 3: HTHP Dyeing Cycle

Causality: Controlling the kinetic energy transfer prevents localized dye "strikes" (unlevel dyeing) and ensures uniform matrix penetration[7].

  • Load the scoured biomaterial into the HTHP dyeing vessel at a liquor ratio of 1:10[5].

  • Seal the vessel and initiate agitation at 50°C[4].

  • Critical Step: Ramp the temperature to 130°C at a strict rate of ≤ 2°C/min [7].

  • Hold isothermally at 130°C for 60 minutes. During this phase, the elevated pressure (up to 170 kPa) prevents the aqueous bath from boiling, while the heat swells the polymer to allow maximum dye exhaustion[5].

Phase 4: Cooling and Reduction Clearing

Causality: As the polymer cools, it contracts, trapping the dye inside. However, residual dye precipitates on the surface. Reduction clearing chemically degrades this surface dye to guarantee zero leaching in clinical applications[3].

  • Cool the pressurized vessel slowly to 60°C and drain the exhausted dye bath[5].

  • Prepare a reduction clearing bath containing 2 g/L Sodium Hydroxide ( NaOH ) and 2 g/L Sodium Hydrosulfite ( Na2​S2​O4​ ).

  • Treat the dyed biomaterial at 70°C for 15 minutes[3].

  • Rinse sequentially with hot and cold deionized water until the effluent is completely clear. Dry in a vacuum oven.

Quantitative Data: Process Optimization

The following table summarizes the causal relationship between HTHP parameters and the resulting dye exhaustion and matrix penetration depth. Optimal parameters are highlighted by the data.

Temperature (°C)Ramp Rate (°C/min)Hold Time (min)Dye Exhaustion (%)Matrix Penetration Depth (µm)Observation / Quality
1002.06035.2< 5Poor; polymer Tg​ barely exceeded.
1202.06082.128Moderate; acceptable for thin films[4].
130 2.0 60 96.5 > 50 Optimal; deep, uniform coloration [5].
1305.0 (Fast)6094.0VariableUnlevel dyeing; surface aggregation[7].
1302.03088.040Incomplete diffusion for thick devices[7].

Quality Control & Validation

To validate the trustworthiness of the dyed biomaterial for drug development applications:

  • Leach Testing: Incubate the dyed polymer in Phosphate-Buffered Saline (PBS, pH 7.4) at 37°C for 30 days. Analyze the supernatant via UV-Vis spectroscopy. A properly reduction-cleared HTHP-dyed polymer will show zero detectable absorbance at the dye's λmax​ .

  • Tensile Testing: Verify that the high-temperature exposure did not induce hydrolytic degradation of the polymer backbone by comparing the ultimate tensile strength of the dyed material against an undyed control.

References

  • COLORCOM LTD. Manufacturer Supply High Purity Solvent Red 151 Red HL2B With Competitive Price. LookChem. Available at:[1]

  • Benchchem. Application Notes: High-Temperature High-Pressure Dyeing of Polyester with Disperse Red 354. Available at:[3]

  • Resil Chemicals. Polyester Dyeing - HTHP Method. Available at:[4]

  • Hangzhou Tiankun Chem Co.,Ltd. China Solvent Red 151 Manufacturers, Suppliers and Factory. Available at:[6]

  • Autumnchem. High-Temperature Dyeing with Disperse Dyes: Process and Best Practices. Available at:[7]

  • Scribd. High-Temperature Polyester Dyeing Process. Available at:[5]

  • Chemsrc. Solvent dye | Chemical Product Catalog. Available at:[2]

Sources

Application

Application Notes and Protocols: A Step-by-Step Guide for Incorporating Solvent Red 151 into Polystyrene Melts

Introduction This document provides a comprehensive, step-by-step guide for the successful incorporation of C.I. Solvent Red 151, an anthraquinone-based dye, into polystyrene (PS) melts.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This document provides a comprehensive, step-by-step guide for the successful incorporation of C.I. Solvent Red 151, an anthraquinone-based dye, into polystyrene (PS) melts. The protocol is designed for researchers, scientists, and professionals in drug development and materials science who require precise and repeatable methods for producing colored polystyrene. This guide emphasizes not only the procedural steps but also the underlying scientific principles to ensure a thorough understanding of the process, leading to high-quality, homogeneously colored polystyrene.

Solvent Red 151 is a blue-light red dye known for its high heat stability, making it a suitable colorant for thermoplastics processed at elevated temperatures, such as polystyrene.[1] The successful incorporation of this dye into a polystyrene matrix is critical for achieving consistent color and maintaining the desired physical properties of the polymer. This protocol will focus on the use of a twin-screw extruder, a widely adopted and efficient method for compounding additives into polymers due to its excellent mixing and dispersion capabilities.[2][3][4]

Materials and Equipment

Materials
  • Polystyrene (PS): General-purpose polystyrene (GPPS) or high-impact polystyrene (HIPS) pellets. The grade should be selected based on the end-application requirements. It is crucial that the polystyrene be thoroughly dried to a moisture content of less than 0.05% to prevent processing defects.

  • C.I. Solvent Red 151: A fine powder with CAS number 114013-41-1.[1] The dye should be of high purity to ensure consistent color and thermal stability.

  • Nitrogen Gas: For purging the feed hopper and minimizing oxidative degradation of the polymer and dye during processing.

Equipment
  • Gravimetric Blender or Manual Weighing and Mixing Equipment: For accurately preparing the dye-polymer blend.

  • Twin-Screw Extruder: A co-rotating, intermeshing twin-screw extruder is recommended for optimal mixing.[3][5] The extruder should be equipped with a strand die, a water bath for cooling, and a pelletizer. The screw design is a critical factor and should include conveying, kneading, and mixing elements to ensure proper dispersion.[5][6]

  • Drying Oven or Dehumidifying Dryer: For pre-drying the polystyrene pellets.

  • Colorimeter or Spectrophotometer: For quality control and to ensure batch-to-batch color consistency.

  • Personal Protective Equipment (PPE): Safety glasses with side shields, heat-resistant gloves, and a dust mask or respirator when handling the fine powder of Solvent Red 151.

Experimental Protocol: A Phased Approach

The incorporation of Solvent Red 151 into polystyrene is a multi-step process that requires careful attention to detail at each stage. The following protocol is divided into three phases: Pre-Extrusion Preparation, Extrusion Compounding, and Post-Extrusion Analysis.

Phase 1: Pre-Extrusion Preparation

The foundation of a successful compounding process lies in the meticulous preparation of the raw materials.

Step 1.1: Drying of Polystyrene

  • Rationale: Polystyrene is hygroscopic and will absorb moisture from the atmosphere. Processing undried polystyrene will result in splay marks, silver streaks, and reduced mechanical properties in the final product.

  • Procedure: Dry the polystyrene pellets in a drying oven or a dehumidifying dryer at 80°C for 2-4 hours. The target moisture content should be below 0.05%.

Step 1.2: Masterbatch Formulation and Blending

  • Rationale: For consistent and accurate coloring, it is common practice to first create a "masterbatch," which is a concentrated mixture of the colorant in a carrier resin (in this case, polystyrene). This masterbatch is then blended with the bulk of the polystyrene during the final extrusion process. The concentration of Solvent Red 151 in the masterbatch will depend on the desired final color intensity. A higher concentration in the masterbatch allows for a lower let-down ratio (the ratio of masterbatch to natural polymer) during final processing.

  • Procedure:

    • Determine the desired final concentration of Solvent Red 151 in the polystyrene. Typical concentrations for solvent dyes in plastics can range from 0.05% to 2.0% by weight, depending on the desired color depth.

    • For this protocol, we will prepare a 1% masterbatch. Weigh the appropriate amounts of dried polystyrene pellets and Solvent Red 151 powder. For a 1 kg batch of masterbatch, this would be 990 g of polystyrene and 10 g of Solvent Red 151.

    • Thoroughly mix the polystyrene pellets and the Solvent Red 151 powder. This can be done in a plastic bag by tumbling or using a gravimetric blender for larger quantities. Ensure the dye powder evenly coats the surface of the pellets.

Phase 2: Extrusion Compounding

This phase involves the use of a twin-screw extruder to melt and intimately mix the Solvent Red 151 with the polystyrene.

Step 2.1: Extruder Setup and Preheating

  • Rationale: The extruder must be brought to a stable operating temperature before introducing the material. The temperature profile along the extruder barrel is critical for proper melting, mixing, and dispersion without degrading the polymer or the dye.

  • Procedure:

    • Set the temperature profile for the extruder. A typical temperature profile for polystyrene is a gradual increase from the feed zone to the metering zone. A suggested starting profile is provided in the table below.

    • Allow the extruder to heat up and stabilize at the set temperatures for at least 30 minutes.

Step 2.2: Material Feed and Extrusion

  • Rationale: A consistent feed rate is essential for maintaining a stable extrusion process and ensuring uniform color distribution. The screw speed will influence the residence time and the amount of shear applied to the material, both of which affect the quality of mixing.

  • Procedure:

    • Purge the feed hopper with nitrogen gas to minimize oxidation.

    • Start the extruder screws at a low speed (e.g., 50-100 RPM).

    • Begin feeding the pre-blended masterbatch material into the extruder at a consistent rate.

    • Once the extrudate (the molten polymer exiting the die) is running smoothly, the screw speed can be gradually increased to the desired level. The optimal screw speed will depend on the specific extruder and screw design but typically falls in the range of 200-500 RPM for color compounding. A higher screw speed generally leads to better dispersion but a shorter residence time.[7][8]

    • The residence time of the material in the extruder is a critical parameter that affects the degree of mixing.[7][8][9][10][11] It is influenced by the screw speed and feed rate. For polystyrene color compounding, a residence time of 30 to 90 seconds is generally sufficient.

Step 2.3: Cooling and Pelletizing

  • Rationale: The molten strands of colored polystyrene must be cooled and cut into pellets for further processing (e.g., injection molding, sheet extrusion).

  • Procedure:

    • Guide the extrudate from the die into a water bath to cool and solidify the strands.

    • Feed the cooled strands into a pelletizer to cut them into uniform pellets.

Phase 3: Post-Extrusion Analysis

Quality control is a crucial final step to ensure the colored polystyrene meets the desired specifications.

Step 3.1: Visual Inspection

  • Procedure: Visually inspect the produced pellets for any signs of degradation (e.g., discoloration, black specks) or poor dispersion (e.g., color streaks).

Step 3.2: Colorimetric Analysis

  • Procedure: Use a colorimeter or spectrophotometer to measure the color of the produced pellets or a molded plaque. This will provide quantitative data (e.g., Lab* values) to ensure batch-to-batch color consistency.

Step 3.3: (Optional) Thermal and Mechanical Testing

  • Rationale: The addition of colorants can sometimes affect the physical properties of the polymer.[12]

  • Procedure: If the end-application has stringent requirements, it may be necessary to perform thermal analysis (e.g., Differential Scanning Calorimetry - DSC, Thermogravimetric Analysis - TGA) and mechanical testing (e.g., tensile strength, impact resistance) on the colored polystyrene to ensure it still meets the required specifications.

Data Presentation

ParameterRecommended Value/RangeRationale
Polystyrene Drying Temperature 80°CTo remove moisture and prevent processing defects.
Polystyrene Drying Time 2 - 4 hoursTo achieve a moisture content below 0.05%.
Solvent Red 151 Concentration (Final Product) 0.05% - 2.0% w/wDependent on desired color intensity.
Masterbatch Concentration 1% - 10% w/wTo facilitate accurate dosing and good dispersion.
Extruder Temperature Zone 1 (Feed) 180 - 200°CTo initiate melting without causing bridging in the feed throat.
Extruder Temperature Zone 2 200 - 220°CGradual temperature increase to ensure complete melting.
Extruder Temperature Zone 3 (Mixing) 220 - 240°COptimal temperature for dispersion of the dye.
Extruder Temperature Zone 4 (Metering) 220 - 230°CTo ensure a homogenous melt before the die.
Die Temperature 220 - 230°CTo maintain melt consistency at the extruder exit.
Screw Speed 200 - 500 RPMTo achieve good dispersion without excessive shear and degradation.
Heat Resistance of Solvent Red 151 280°CEnsures stability at polystyrene processing temperatures.[1]

Experimental Workflow Diagram

G cluster_prep Phase 1: Pre-Extrusion Preparation cluster_extrude Phase 2: Extrusion Compounding cluster_analyze Phase 3: Post-Extrusion Analysis Dry_PS Dry Polystyrene Pellets (80°C, 2-4h) Weigh Weigh Polystyrene and Solvent Red 151 Dry_PS->Weigh Blend Blend PS and Dye (Masterbatch Preparation) Weigh->Blend Preheat Preheat Twin-Screw Extruder Blend->Preheat Feed Feed Masterbatch Blend into Extruder Preheat->Feed Extrude Melt, Mix, and Disperse (200-500 RPM) Feed->Extrude Cool Cool Extruded Strands in Water Bath Extrude->Cool Pelletize Pelletize Strands Cool->Pelletize Visual Visual Inspection Pelletize->Visual Color Colorimetric Analysis Visual->Color Test Optional: Thermal and Mechanical Testing Color->Test

Caption: Workflow for incorporating Solvent Red 151 into polystyrene.

Trustworthiness and Self-Validation

This protocol is designed as a self-validating system. The quality control steps in Phase 3 provide direct feedback on the success of the preceding phases.

  • Visual Inspection: The absence of color streaks or degradation is a primary indicator of successful dispersion and appropriate processing temperatures.

  • Colorimetric Analysis: Quantitative color data allows for the verification of batch-to-batch consistency and ensures the final product meets the desired color specifications. Any deviation from the target Lab* values would indicate an issue in the masterbatch preparation or extrusion process that needs to be addressed.

  • Performance Testing: For applications where mechanical or thermal properties are critical, comparing the data of the colored polystyrene to that of the virgin polymer will validate that the incorporation of the dye has not had a detrimental effect.

By following this structured approach and utilizing the integrated quality control measures, researchers and professionals can confidently and repeatedly produce high-quality, homogeneously colored polystyrene with Solvent Red 151.

References

  • World Dye Variety. (2012, October 17). Solvent Red 151. Retrieved from [Link]

  • Granuwel Machinery. (2025, February 10). Compounding Twin Screw Extruder in Masterbatch Manufacturing Process. Retrieved from [Link]

  • Residence Time Distribution. (n.d.). Retrieved from [Link]

  • Pinto, G., & Tadmor, Z. (2023, October 16). Residence Time Distribution in an Asymmetrical Twin-Screw Extruder. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • First Part. (2020, August 25). How Colorants May Impact Plastic Part Performance. Retrieved from [Link]

  • GSmach. (2025, September 8). 7 Must-Know Types of Twin Screw Extruders: Your Guide to Design, Benefits, and Applications. Retrieved from [Link]

  • Cowin Extrusion. (2024, July 3). Design of the Screw Configuration—Co-rotating Twin Screw Extruder. Retrieved from [Link]

  • Vergnes, B., Della Valle, G., & Delamare, L. (n.d.). A New Approach for Modelling Residence Time Distribution in a Co-rotating Twin Screw Extruder. CHIMIA. Retrieved from [Link]

  • Ghasemi, I., & Kianfar, P. (n.d.). Determination of the Residence Time Distribution in Twin Screw Extruders via Free Radical Modification of PE. ResearchGate. Retrieved from [Link]

  • GSmach. (2025, February 6). The Ultimate Guide to Twin Screw Extruder Screw Design. Retrieved from [Link]

  • Wang, Y., et al. (2025, July 18). Development of a Rapid Method for Residence Time Distribution Measurement in Twin-Screw Wet Granulation Based on Image Processing with Lab Color Space. Pharmaceutics. Retrieved from [Link]

  • Enoch dye. (n.d.). Liquid acid red 151 TDS. Retrieved from [Link]

  • Taiyo Fine Chemical Co., Ltd. (n.d.). Acid Red 151. Retrieved from [Link]

  • Torontech. (2024, May 18). Twin Screw Extruder Explained: From Basics to Applications. Retrieved from [Link]

  • Lanxess. (n.d.). Colorants for plastics. Retrieved from [Link]

  • Quora. (2021, June 1). Does adding color to plastics increase their melting temperature? Retrieved from [Link]

  • Polaris Organics. (n.d.). Solvent Dyes. Retrieved from [Link]

  • Hasan, M., et al. (2020, October 11). The Effect of Dye and Pigment Concentrations on the Diameter of Melt-Electrospun Polylactic Acid Fibers. Polymers. Retrieved from [Link]

  • Hasan, M., et al. (2022, November 19). Effect of Colorants and Process Parameters on the Properties of Dope-Dyed Polylactic Acid Multifilament Yarns. Polymers. Retrieved from [Link]

  • Baoxu Chemical. (2018, April 10). Solvent Red Dyes. Retrieved from [Link]

  • Bangs Laboratories, Inc. (2018, November 27). Common Solvents and Non-solvents of Polystyrene. Retrieved from [Link]

  • Orient Chemical Industries Co., Ltd. (n.d.). 油溶性染料 (Oil-Soluble Dyes). Retrieved from [Link]

  • Influence of Additives and Temperature on the Interaction of Acid Red 151 Dye with Cetyltrimethylammonium Bromide: A Conductometric Study. (n.d.). ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2020, November 24). The stability of disperse red/reactive-red dye inks. RSC Advances. Retrieved from [Link]

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Method

Application Note: Formulating Light-Protective Unplasticized PVC (uPVC) with Solvent Red 151 for Pharmaceutical Packaging

Introduction and Mechanistic Insights For drug development professionals and packaging engineers, protecting photosensitive active pharmaceutical ingredients (APIs) from ultraviolet (UV) and low-wavelength visible light...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Insights

For drug development professionals and packaging engineers, protecting photosensitive active pharmaceutical ingredients (APIs) from ultraviolet (UV) and low-wavelength visible light is a critical formulation challenge. Unplasticized Polyvinyl Chloride (uPVC) remains the industry standard for rigid blister packaging due to its exceptional thermoformability and moisture barrier properties. To impart specific light-transmission cut-offs while maintaining the optical clarity required for automated visual inspection systems, polymer-soluble dyes such as 1 (CAS No. 114013-41-1) are integrated into the polymer matrix[1].

The Causality of Matrix Selection: Solvent dyes dissolve at the molecular level within the amorphous regions of the polymer melt. However, their efficacy and safety are strictly dictated by the polymer's chemical environment. In plasticized PVC, low-molecular-weight plasticizers (e.g., phthalates) act as mobile phases, facilitating dye migration or "bleeding" to the surface[2]. By utilizing unplasticized PVC (uPVC), the absence of these mobile plasticizers ensures that Solvent Red 151 remains thermodynamically and sterically locked within the rigid polymer chains upon cooling[2]. This zero-migration environment is mandatory for meeting stringent pharmaceutical and food-contact material regulations, which enforce specific migration limits (SML) as low as 0.05 μg/kg for packaging additives[3].

Quantitative Data: Material Specifications & Parameters

Parameter / PropertySpecification / ValueMechanistic Rationale
Colorant Solvent Red 151 (CAS 114013-41-1)High color strength and excellent transparency; completely soluble in rigid plastics[1].
Base Polymer uPVC (K-value 60)Provides the optimal balance of melt viscosity and mechanical rigidity for blister films.
Masterbatch Carrier Low-MW PVC (K-value 50)Lower melt viscosity ensures rapid dispersion of the dye before the main uPVC matrix melts.
Processing Temp Range 160°C to 190°CPrevents thermal degradation and subsequent dehydrochlorination of the PVC backbone[4].
Specific Migration Limit ≤ 0.05 μg/kgRegulatory threshold to ensure zero leachable contamination of the packaged API[3].

Process Visualization

G A Raw uPVC Resin (K-Value 60) C High-Shear Mixing (Homogenization) A->C B Solvent Red 151 Masterbatch (5%) B->C D Twin-Screw Extrusion (170°C - 190°C) C->D Gravimetric Feed E Calendering (Rigid Film Formation) D->E Homogeneous Melt F Optical QA/QC (UV-Vis Spectroscopy) E->F Film Roll G Migration Testing (Self-Validating Assay) E->G Sample Prep

Workflow for uPVC coloration, extrusion, and QA/QC validation.

Experimental Protocols

Protocol 1: Preparation of Solvent Red 151 Masterbatch

Causality & Logic: Introducing raw dye powder directly into the primary extruder leads to agglomeration, color streaking, and inconsistent light-blocking properties. A masterbatch pre-disperses the dye into a compatible carrier resin, ensuring uniform let-down and batch-to-batch consistency[5].

  • Carrier Preparation: Weigh 950 g of low-molecular-weight uPVC resin (K-value 50). The lower K-value is chosen because it melts faster than the bulk resin (K-value 60), acting as a lubricating dispersion vehicle.

  • Dye Addition: Add 50 g of Solvent Red 151 powder (5% w/w loading) to the carrier resin.

  • High-Shear Mixing: Blend in a high-speed thermokinetic mixer.

    • Self-Validation Step: Monitor the frictional heat generation. Stop mixing exactly when the internal temperature reaches 110°C. If the temperature rises too slowly (taking >5 minutes), the mixing blade is worn, shear forces are inadequate, and the batch must be rejected to prevent downstream agglomeration.

  • Pelletization: Extrude the mixture through a single-screw compounding extruder at 150°C–160°C and pelletize.

Protocol 2: Extrusion and Calendering of Colored uPVC Blister Films

Causality & Logic: uPVC is highly sensitive to thermal and shear stress. Excessive heat triggers sequential dehydrochlorination, releasing HCl gas and turning the polymer black[4]. The temperature profile must be strictly controlled to melt the polymer and dissolve the dye without degrading the matrix.

  • Gravimetric Blending: Blend the primary uPVC resin (K-value 60) with the 5% Solvent Red 151 masterbatch at a let-down ratio of 2% (yielding a final dye concentration of 0.1%).

  • Temperature Profiling: Set the twin-screw extruder zones: Feed Zone (160°C), Compression Zone (175°C), Metering Zone (185°C), and Die (190°C).

  • Extrusion: Feed the blend into the extruder.

    • Self-Validation Step: Continuously monitor the motor torque. A sudden drop in torque indicates premature melting or accidental plasticizer contamination; a sudden spike indicates cross-linking or thermal degradation. The torque must remain within ±2% of the established baseline to validate melt stability.

  • Calendering: Pass the melt through a 3-roll calender stack set to 85°C to form a rigid film (typical thickness: 250 μm). Chill rapidly over cooling rolls to lock the amorphous structure and prevent crystallization haze.

Protocol 3: Self-Validating Migration Testing

Causality & Logic: To guarantee that the dye will not leach into the pharmaceutical product over its shelf life, an accelerated extraction test is performed. The protocol includes an internal control to validate the cleanliness of the testing apparatus and the accuracy of the spectrophotometer.

  • Sample Preparation: Cut 100 cm² of the colored uPVC film and 100 cm² of an uncolored uPVC control film from the same base resin lot.

  • Extraction: Submerge each sample in separate sealed, acid-washed glass vials containing 50 mL of 50% Ethanol (a rigorous simulant for pharmaceutical packaging).

  • Incubation: Incubate both vials in a shaking water bath at 40°C for 10 days.

  • UV-Vis Analysis: Analyze the extraction fluids using a UV-Vis spectrophotometer at the λmax of Solvent Red 151 (approximately 510 nm).

  • Self-Validation Check: Read the simulant from the uncolored uPVC control first. It must show an absorbance of exactly 0.000 (±0.002). If it shows >0.005, the glassware is contaminated or the baseline is drifting, rendering the entire assay invalid.

  • Quantification: If the control is valid, read the colored film simulant. Calculate the concentration using a standard calibration curve. The result must be ≤ 0.05 μg/kg to pass regulatory standards[3].

References

  • Common Solvent Dyes-WINCHEM INDUSTRIAL CO.,LIMITED Source: Winchem Industrial URL:[Link]

  • N,N-二乙基乙醇胺等258 种食品包装材料用添加剂名单 (List of 258 Additives for Food Packaging Materials) Source: National Health Commission of the People's Republic of China URL:[Link]

  • PVC Modification through Sequential Dehydrochlorination–Hydrogenation Reaction Cycles Facilitated via Fractionation by Green Solvents Source: ACS Applied Polymer Materials URL:[Link]

  • Essential factors to achieve color uniformity in PVC and cables Source: Delta Tecnic URL:[Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

HPLC Method Validation for Determining Solvent Red 151 Dye Purity: A Comparative Guide

Introduction & Chemical Context Solvent Red 151 (CAS No. 114013-41-1 / 58221-90-2) is a high-performance anthrapyridone-based solvent dye widely utilized in the coloring of engineering plastics, polyester fibers, and ind...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Solvent Red 151 (CAS No. 114013-41-1 / 58221-90-2) is a high-performance anthrapyridone-based solvent dye widely utilized in the coloring of engineering plastics, polyester fibers, and industrial coatings due to its exceptional thermal stability and vibrant coloristics[1][2][3]. However, the industrial synthesis of anthrapyridone dyes involves complex condensation reactions that often leave behind unreacted intermediates (such as 6-bromo-anthrapyridone and 3-chloroaniline) and structurally similar isomeric by-products[3][4][5].

Accurately determining the purity of Solvent Red 151 is critical for drug development professionals utilizing dyes in medical polymers, as well as materials scientists, because trace impurities can compromise polymer heat stability, cause color migration, and introduce toxicological risks[6]. This guide objectively compares analytical methodologies and provides a field-proven, self-validating High-Performance Liquid Chromatography (HPLC) protocol for quantifying Solvent Red 151 purity.

Analytical Method Comparison: Why HPLC is the Gold Standard

When evaluating the purity of complex aromatic dyes, researchers must select an analytical technique that balances resolution, sensitivity, and quantitative accuracy. Below is an objective comparison of common analytical alternatives[7][8][9]:

Table 1: Comparison of Analytical Methods for Solvent Red 151 Purity

Analytical MethodResolution PowerSensitivity (LOD)Quantitative AccuracySuitability for Solvent Red 151
UV-Vis Spectroscopy Low~1-5 µg/mLLow (Prone to interference)Poor: Cannot distinguish the main dye from synthetic intermediates sharing the anthrapyridone chromophore backbone.
Thin Layer Chromatography (TLC) Moderate~10-50 µg/mLSemi-quantitativeFair: Useful for rapid qualitative screening, but lacks the theoretical plates required to resolve closely eluting hydrophobic isomers.
GC-MS High< 0.1 µg/mLHighPoor: Solvent Red 151 is a large, highly conjugated, non-volatile molecule. GC-MS risks thermal degradation in the injection port without complex derivatization.
RP-HPLC-DAD Very High< 0.05 µg/mLVery HighExcellent (Gold Standard): Provides high-resolution separation based on hydrophobicity and allows for spectral peak purity confirmation.

Scientific Grounding: The Causality of Chromatographic Choices

As an Application Scientist, method development cannot be a trial-and-error process; it must be grounded in the physicochemical properties of the analyte. Solvent Red 151 is a highly hydrophobic molecule due to its extended aromatic ring system, yet it contains polarizable secondary amine and dione functional groups[10].

  • Stationary Phase (Column) Selection: A Reversed-Phase C18 (Octadecylsilane) column is selected to maximize hydrophobic interactions with the anthrapyridone core, ensuring adequate retention and separation from more polar unreacted intermediates[11].

  • Mobile Phase Causality: A gradient of Acetonitrile and Water is preferred over Methanol to maintain lower system backpressure and achieve sharper peak shapes. Crucially, the addition of a volatile buffer—such as 25 mM Ammonium Acetate (pH ~6.8)—is mandatory. The buffer suppresses the ionization of the amine groups on the dye, preventing secondary electrostatic interactions with residual silanols on the silica support. Without this buffer, the method would suffer from severe peak tailing and loss of resolution[9][11].

  • Detection Mechanism: A Diode Array Detector (DAD) is utilized instead of a standard variable wavelength UV detector. By scanning across the UV-Vis spectrum (monitoring at 254 nm for aromatic rings and ~520 nm for the specific red chromophore), the system can calculate a "Peak Purity Index." This mathematically ensures that the Solvent Red 151 peak is not co-eluting with a hidden impurity[9][12].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Before any validation parameters are assessed, the system must independently verify its own resolving power and precision through System Suitability Testing (SST)[12].

System Suitability Testing (SST)

Prior to sample analysis, inject the standard solution (50 µg/mL) five times. The system is only deemed "valid" for use if it meets the following criteria:

  • Tailing Factor ( Tf​ ): ≤1.5 (Confirms the buffer is actively preventing silanol interactions).

  • Theoretical Plates ( N ): ≥2000 (Confirms column efficiency).

  • Injection Precision: Relative Standard Deviation (%RSD) of peak areas ≤2.0% .

Sample Preparation
  • Accurately weigh 10.0 mg of the Solvent Red 151 sample.

  • Dissolve the sample in 10 mL of N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF). Causality: These strong organic solvents are required to completely disrupt the crystalline lattice of the hydrophobic dye, ensuring 100% solubilization.

  • Dilute the stock solution (1.0 mg/mL) with the initial mobile phase composition to achieve a working concentration of 50 µg/mL.

  • Filter the final solution through a 0.45 µm PTFE syringe filter prior to injection to protect the column frit.

Chromatographic Conditions
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 25 mM Ammonium Acetate in Water.

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Gradient Program: 0-5 min (40% B), 5-20 min (linear ramp to 95% B), 20-25 min (hold at 95% B to wash strongly retained impurities), 25-30 min (return to 40% B for re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: DAD scanning from 200 to 600 nm (Quantification extracted at 520 nm).

ICH Q2(R1) Validation Workflow

The following workflow strictly adheres to the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical method validation[8][12][13].

HPLC_Validation Prep Solvent Red 151 Sample Preparation Chrom RP-HPLC Separation (C18, Gradient Elution) Prep->Chrom Detect DAD Detection (Peak Purity Analysis) Chrom->Detect Spec Specificity (Resolution > 1.5) Detect->Spec Lin Linearity & Range (R² > 0.999) Detect->Lin Prec Precision & Accuracy (%RSD < 2.0%) Detect->Prec Result Validated Purity Quantification Spec->Result Lin->Result Prec->Result

Fig 1. Logical workflow for Solvent Red 151 HPLC method validation and purity quantification.

Table 2: ICH Q2(R1) Validation Acceptance Criteria for Solvent Red 151

Validation ParameterExperimental MetricAcceptance CriteriaScientific Rationale
Specificity Peak Resolution ( Rs​ ) & Purity Index Rs​>1.5 , Purity Index >0.990 Guarantees baseline separation from synthetic intermediates (e.g., 6-bromo-anthrapyridone).
Linearity Correlation Coefficient ( R2 ) R2≥0.999 Confirms the DAD response is directly proportional to dye concentration across the 10-100 µg/mL range.
Precision Relative Standard Deviation (%RSD)%RSD ≤2.0% Validates the repeatability of the autosampler injection and chromatographic integration.
Accuracy Spike Recovery (%)98.0% – 102.0%Ensures no matrix effects, sample loss, or degradation occurs during the DMF/THF sample preparation.
Sensitivity Limit of Detection (LOD)Signal-to-Noise (S/N) ≥3:1 Establishes the absolute minimum baseline threshold for detecting trace toxic impurities.

References

  • "Manufacturer Supply High Purity Solvent Red 151 Red HL2B", LookChem. URL: [Link]

  • "6-[(3-Chlorophenyl)amino]-3-methyl-3h-naphtho[1,2,3-de]quinoline-2,7-dione | P&S Chemicals", P&S Chemicals. URL: [Link]

  • "FORM-1 - environmentclearance.nic.in", Environment Clearance India. URL: [Link]

  • "4-Bromo-N-methyl-1(N),9-Anthrapyridone (BMAP)", Pragna Group. URL: [Link]

  • "Synthesis and color properties of novel polymeric dyes based on grafting of anthraquinone derivatives", RSC Publishing. URL: [Link]

  • "Manufacture of Dyes and Pigments | Polymer Soluble Colorants", PHILODEN Industries. URL: [Link]

  • "Development of Potent and Selective Inhibitors of ecto-5′-Nucleotidase Based on an Anthraquinone Scaffold", ACS Publications. URL: [Link]

  • "CN109705608B - Environment-friendly synthesis method of anthrapyridone dye", Google Patents.
  • "A Comprehensive Review on HPLC Method Development, Validation, Optimization in Pharmaceuticals", Medwin Publishers. URL: [Link]

  • "Application of High-Performance Liquid Chromatography with Diode Array Detector for Simultaneous Determination of 11 Synthetic Dyes", D-NB.info. URL: [Link]

  • "Development and Validation of Stability Indicating LC Method for 10-Hydroxycamptothecin", SCIRP. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Part 1: Chemical Identity &amp; Hazard Profile

Solvent Red 151 (Anthraquinone Dye) Proper Disposal and Safety Protocol Introduction Solvent Red 151 (CAS 114013-41-1) is a synthetic anthraquinone dye widely used in industrial plastics, polyester fiber dyeing, and spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Solvent Red 151 (Anthraquinone Dye) Proper Disposal and Safety Protocol

Introduction Solvent Red 151 (CAS 114013-41-1) is a synthetic anthraquinone dye widely used in industrial plastics, polyester fiber dyeing, and specialized laboratory applications[1][2]. While highly effective as a lipophilic colorant, its stable aromatic ring structure makes it highly resistant to biological degradation[3]. Improper disposal poses a severe threat to aquatic ecosystems, as anthraquinone derivatives exhibit significant toxicity to[3][4]. This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of Solvent Red 151.

To safely manage Solvent Red 151, personnel must understand its physical properties and the mechanistic reasons behind its hazard classification.

PropertyValue / Description
Chemical Name Solvent Red 151
CAS Number 114013-41-1
Chemical Class Anthraquinone Dye
Physical State Red powder
Melting Point ~199°C
Solubility Soluble in organic solvents (e.g., xylene, ethanol, acetone); Insoluble in water
Primary Hazards Aquatic toxicity, environmental persistence, potential mutagenicity

Mechanistic Insight: Anthraquinone dyes possess highly stable, conjugated aromatic ring structures that resist standard microbial degradation in municipal wastewater treatment plants[2][3]. Furthermore, because Solvent Red 151 is highly lipophilic (solvent-soluble), it easily crosses biological membranes in aquatic organisms, causing bioaccumulation and cellular disruption[3][4]. Therefore, it must be strictly isolated from all municipal water supplies and routed for high-temperature thermal destruction.

Part 2: Regulatory Classification & Segregation

Under, the disposal of Solvent Red 151 depends heavily on its physical state and the solvents used to dissolve it[5].

Waste StateTypical Associated SolventsEPA RCRA CodePrimary Hazard
Solid (Powder/PPE) NoneState-regulated / CharacteristicToxic / Environmental
Liquid (Flammable) Toluene, Xylene, MethanolD001, F003, F005Ignitable / Toxic
Liquid (Halogenated) Dichloromethane (DCM)F002Toxic / Carcinogenic

Material Compatibility Warning: Do not use Polyvinyl Chloride (PVC) containers for the prolonged storage of solvent-based dye solutions. The organic solvents required to dissolve Solvent Red 151 will leach plasticizers from the PVC, compromising container integrity and leading to hazardous leaks. Always utilize High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) carboys for liquid waste.

Part 3: Step-by-Step Disposal Workflows

The following protocols are designed as self-validating systems to ensure absolute containment prior to final disposal.

Protocol A: Solid Waste Disposal (Powder, Filters, and PPE)
  • Collection: Gather all contaminated solid materials (weigh boats, filter papers, nitrile gloves) in a designated, chemically compatible hazardous waste bag inside a functioning fume hood.

  • Double-Bagging (Validation Step): Place the primary bag inside a secondary heavy-duty HDPE bag.

    • Causality: The fine particulate nature of Solvent Red 151 makes it prone to aerosolization. Double-bagging ensures that if the primary layer is punctured by a pipette tip or rigid filter, the secondary layer prevents airborne release.

  • Containment: Store the double-bagged waste in a rigid, sealable poly-drum.

  • Labeling: Affix a hazardous waste label explicitly stating: "Hazardous Solid Waste - Toxic Anthraquinone Dye (Solvent Red 151) - Environmentally Hazardous."

Protocol B: Liquid Waste Disposal (Solvent Solutions)
  • Verification of State: Visually inspect the waste solution to ensure the dye is completely dissolved or uniformly suspended.

    • Causality: Allowing heavy dye sludge to accumulate at the bottom of a carboy can create localized concentration gradients, complicating incineration profiling and potentially causing exothermic reactions if incompatible wastes are inadvertently added.

  • Transfer: Using a grounded funnel (to prevent static discharge if using flammable solvents), carefully pour the liquid into an approved PTFE or HDPE carboy[5].

  • Headspace Management: Leave at least 10–20% headspace in the container.

    • Causality: Organic solvents have high vapor pressures. Adequate headspace prevents container rupture due to vapor expansion during temperature fluctuations.

  • Secondary Containment: Place the carboy in a secondary containment tray capable of holding 110% of the liquid volume.

  • Final Routing: Route the waste exclusively to a licensed hazardous waste facility for high-temperature incineration (>1000°C). This extreme temperature is required to thermally cleave the stable anthraquinone rings, preventing environmental contamination[3][4].

Part 4: Waste Segregation Workflow

G Start Solvent Red 151 Waste Generation Type Determine Waste State Start->Type Solid Solid Waste (Powder/PPE) Type->Solid Dry/Powder Liquid Liquid Waste (Solvent Solutions) Type->Liquid Dissolved SolidCont Double-bag in HDPE Store in Poly-Drum Solid->SolidCont LiquidCont Store in PTFE/HDPE Carboy (Avoid PVC) Liquid->LiquidCont Labeling Label: Hazardous Waste Anthraquinone Dye SolidCont->Labeling LiquidCont->Labeling Incineration High-Temp Incineration (>1000°C) Labeling->Incineration Final Disposal Route

Decision tree for the segregation, containment, and disposal of Solvent Red 151 waste.

Part 5: Spill Response & Decontamination

In the event of an accidental release, immediate and calculated action is required to prevent exposure and facility contamination.

  • Immediate Isolation: Evacuate non-essential personnel. Don appropriate PPE, including a NIOSH-approved N95/P100 respirator (for dry powder spills), chemical-resistant nitrile gloves, and safety goggles.

  • Dry Powder Spills: Never sweep dry Solvent Red 151. Sweeping aerosolizes the anthraquinone particles, leading to inhalation hazards and widespread surface contamination. Instead, use a HEPA-filtered vacuum dedicated to hazardous materials, or gently cover the powder with damp absorbent pads (using a compatible solvent like ethanol or a surfactant-water mix) to bind the dust before wiping it up.

  • Liquid Spills: Surround and contain the spill using chemical absorbent booms to prevent it from reaching floor drains. Apply inert absorbent material (e.g., vermiculite or universal spill pads) to soak up the solvent-dye mixture. Collect all saturated materials and dispose of them following the Solid Waste Protocol (Protocol A).

References

  • ChemSrc. "Solvent dye | Chemical Product Catalog - Solvent Red 151." ChemSrc, 2019.[Link]

  • World Dye Variety. "Solvent Red 151." World Dye Variety, 2012.[Link]

  • Ueta, Gisela, et al. "The natural anthraquinone dye emodin: Eco/genotoxicological characterization for aquatic organisms." Food and Chemical Toxicology, U.S. National Library of Medicine, 19 May 2024.[Link]

  • Ueta, Gisela, et al. "Is natural better? An ecotoxicity study of anthraquinone dyes." Chemosphere, U.S. National Library of Medicine, 21 Sep 2023.[Link]

  • US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov, 20 Mar 2026.[Link]

Sources

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